S-p-Methylbenzyl-L-cysteine
Description
Significance of Sulfur-Containing Amino Acid Derivatives in Biochemical Systems
Sulfur is an essential element in biological systems, playing a critical role in the structure and function of proteins, vitamins, and other vital biomolecules. researchgate.netresearchgate.net The primary sulfur-containing amino acids in mammals are methionine and cysteine. nih.gov While methionine is an essential amino acid that must be obtained from the diet, cysteine is considered semi-essential as it can be synthesized from methionine. mdpi.com These amino acids are fundamental components of proteins and can have important catalytic roles within the active sites of many enzymes. mdpi.com
The thiol group (-SH) of cysteine is particularly noteworthy due to its reactivity. mdpi.com It can form disulfide bonds, which are crucial for stabilizing the three-dimensional structures of proteins, especially those secreted from cells. creative-peptides.com Furthermore, sulfur-containing amino acids are integral to cellular antioxidant defense systems. researchgate.netmdpi.com They are precursors to vital intracellular antioxidants like glutathione (B108866), which helps maintain the appropriate redox state within cells and detoxifies harmful substances and reactive oxygen species. researchgate.netnih.gov The unique chemical properties of sulfur allow it to exist in various oxidation states, making it ideal for facilitating redox reactions and electron transfer processes, such as those involving iron-sulfur clusters in mitochondrial proteins. mdpi.com Derivatives of these amino acids are widely studied to understand metabolic pathways and to develop new therapeutic agents. mdpi.comgoogle.com
Overview of L-Cysteine Conjugates and Their Research Relevance
L-cysteine conjugates are molecules formed by attaching another chemical group to the cysteine amino acid. The high nucleophilicity of cysteine's thiol group makes it a prime site for such modifications. nih.gov This reactivity is harnessed in various fields of research and development. In biotechnology and medicine, cysteine conjugation is a powerful tool for the chemical modification of proteins. nih.gov This includes the construction of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody, and for cell imaging studies where fluorescent probes are linked to proteins. nih.govresearchgate.net
L-cysteine conjugates have also been explored extensively for creating advanced drug delivery systems. smolecule.com For instance, nanoparticles have been surface-modified with L-cysteine to improve the distribution of drugs to specific tissues, such as the lungs. creative-peptides.com The conjugation of L-cysteine to polymers can enhance their mucoadhesive properties, allowing them to stick to biological tissues more effectively, which is beneficial for localized drug delivery and tissue engineering applications. smolecule.com
In the food and beverage industry, cysteine S-conjugates act as flavor precursors. google.com For example, in hops and other plant-based foods, flavorless cysteine conjugates can be broken down by enzymes, such as C-S lyases from yeast during fermentation, to release volatile thiols that impart desirable aromas and flavors, like the passionfruit and guava notes in some beers. google.com Research into these conjugates helps in understanding and controlling the flavor profiles of fermented products. google.com
Scope and Academic Research Focus on S-p-Methylbenzyl-L-cysteine
This compound is a specific S-alkyl derivative of L-cysteine where a p-methylbenzyl group is attached to the sulfur atom of the thiol side chain. nih.gov Its primary and most significant application in academic and industrial research is as a protected form of L-cysteine for use in peptide synthesis. researchgate.netresearchgate.netpeptide.com
The thiol group of cysteine is highly reactive and can interfere with the chemical reactions used to form peptide bonds between amino acids. To prevent unwanted side reactions, the thiol group must be "protected" by a temporary chemical modification. The p-methylbenzyl (Meb or 4-MeBzl) group serves as an effective protecting group for this purpose. researchgate.netpeptide.com It is stable under the conditions required for peptide chain elongation but can be removed later in the synthesis process to restore the free thiol group, allowing for the formation of natural disulfide bridges or other modifications. peptide.com The use of Boc-S-p-methylbenzyl-L-cysteine, where the amino group is also protected by a tert-butyloxycarbonyl (Boc) group, is a common strategy in solid-phase peptide synthesis. echemi.com
Beyond its role in peptide synthesis, this compound and other S-aryl-L-cysteine derivatives are valuable in the study of metabolism and as intermediates in the synthesis of pharmaceutically active compounds. google.com For example, S-aryl cysteine derivatives are used to investigate xenobiotic metabolic pathways. google.com Some research also indicates that this compound may exhibit biological activities, including potential enzyme inhibition, which is a characteristic of some cysteine derivatives. smolecule.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2R)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propanoic acid | nih.gov |
| Molecular Formula | C₁₁H₁₅NO₂S | nih.gov |
| Molecular Weight | 225.31 g/mol | nih.gov |
| CAS Number | 42294-52-0 | nih.gov |
| Synonyms | H-Cys(4-Mbzl)-OH, S-(4-METHYLBENZYL)-L-CYSTEINE | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAPFSZIUBUTNW-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553909 | |
| Record name | S-[(4-Methylphenyl)methyl]-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42294-52-0 | |
| Record name | S-[(4-Methylphenyl)methyl]-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Stereochemical Control of S P Methylbenzyl L Cysteine
Strategies for the Preparation of S-p-Methylbenzyl-L-cysteine
The preparation of this compound can be approached through several synthetic routes. Key strategies involve the addition of a thiol to an unsaturated precursor, the in situ generation of the required thiol, or the ring-opening of a strained heterocyclic intermediate. Each method offers distinct advantages in terms of yield, stereocontrol, and scalability.
Thiol Addition to Unsaturated Azlactones and Related Approaches
A prominent method for the synthesis of this compound and its analogs involves the addition of p-methylbenzylthiol to an unsaturated azlactone. Azlactones, or 2-oxazolin-5-ones, are versatile intermediates in amino acid synthesis. The reaction typically proceeds by treating a 4-arylidene-2-alkyloxazol-5-one with the sodium salt of p-methylbenzylthiol. This addition across the double bond, followed by the opening of the azlactone ring, yields the N-acyl-S-p-methylbenzyl-cysteine derivative.
For instance, the treatment of 4-benzylidene-2-methyloxazol-5-one with sodium p-methyltoluene-α-thiol in a methanol-tetrahydrofuran solvent system results in a mixture of erythro and threo diastereomers of the N-acetyl-S-p-methylbenzyl-β-phenyl-DL-cysteine methyl ester. lsu.edu The subsequent separation of these diastereomers is a crucial step in obtaining the desired stereoisomer. This approach is advantageous as it allows for the formation of the carbon-sulfur bond and the introduction of the amino and carboxyl functionalities in a single synthetic sequence.
| Reactant 1 | Reactant 2 | Solvent System | Product |
| 4-Benzylidene-2-methyloxazol-5-one | Sodium p-methyltoluene-α-thiol | Methanol-Tetrahydrofuran | N-acetyl-S-p-methylbenzyl-β-phenyl-DL-cysteine methyl ester (diastereomeric mixture) |
Application of Bunte's Salt Methodology in Thiol Generation
The Bunte's salt methodology provides an alternative route for the in situ generation of the required p-methylbenzylthiol. Bunte salts, or S-alkyl thiosulfates, are readily prepared from the reaction of an alkyl halide with sodium thiosulfate (B1220275). In the context of this compound synthesis, p-methylbenzyl chloride would be reacted with sodium thiosulfate to form the corresponding Bunte salt, sodium S-(p-methylbenzyl) thiosulfate.
Subsequent acidic hydrolysis of this Bunte salt generates p-methylbenzylthiol, which can then be reacted with a suitable cysteine precursor, such as L-cysteine itself or a derivative with a leaving group on the β-carbon, to yield this compound. This method is particularly useful as it avoids the direct handling of the often volatile and odorous thiol. The Bunte salt intermediate is a stable, crystalline solid that is easier to handle and store.
| Precursor | Reagent | Intermediate | Product |
| p-Methylbenzyl chloride | Sodium thiosulfate | Sodium S-(p-methylbenzyl) thiosulfate (Bunte Salt) | p-Methylbenzylthiol (upon hydrolysis) |
Syntheses via Aziridine (B145994) Ring Opening and Intramolecular Displacement
The ring-opening of aziridines with a suitable nucleophile is a powerful and stereospecific method for the synthesis of amino acid derivatives. For the preparation of this compound, a chiral aziridine precursor derived from a readily available amino acid, such as L-serine or L-threonine, can be employed. The aziridine ring is formed through an intramolecular displacement, typically by converting the hydroxyl group of the starting amino acid into a good leaving group and then displacing it with the amino group.
The key step in this synthesis is the nucleophilic attack of p-methylbenzylthiol on the aziridine ring. This reaction is generally highly regioselective, with the thiol attacking the less substituted carbon of the aziridine. nih.gov The stereochemistry of the starting chiral aziridine dictates the stereochemistry of the final product, making this a highly stereocontrolled route to this compound. For example, the ring opening of an N-protected L-serine-derived aziridine-2-carboxylate (B8329488) with p-methylbenzylthiol would yield the corresponding this compound derivative. This method offers excellent control over the stereochemistry at the α- and β-carbons. lsu.edunih.gov
Enantioselective Synthesis and Chiral Resolution Techniques
Achieving high enantiomeric purity is paramount in the synthesis of amino acid derivatives for biological applications. This can be accomplished either through enantioselective synthesis, where the desired enantiomer is formed preferentially, or through the resolution of a racemic mixture.
Enzymatic Resolution Utilizing Carboxypeptidase A for Enantiomer Separation
Enzymatic resolution is a highly effective technique for separating enantiomers of amino acids and their derivatives. Carboxypeptidase A, a metalloenzyme, demonstrates stereospecificity in the hydrolysis of N-acyl amino acids. lsu.edu In the context of this compound synthesis, a racemic mixture of an N-acylated derivative, such as N-trifluoroacetyl-S-p-methylbenzyl-DL-cysteine, can be subjected to the action of Carboxypeptidase A.
The enzyme selectively hydrolyzes the N-acyl group from the L-enantiomer, leaving the N-acylated D-enantiomer unreacted. lsu.edu The resulting mixture of the free L-amino acid and the N-acyl-D-amino acid can then be separated based on their different chemical properties, for example, by extraction or crystallization. This method is advantageous due to the high selectivity of the enzyme, often leading to excellent enantiomeric purity.
| Substrate | Enzyme | Selectively Hydrolyzed Enantiomer | Unreacted Enantiomer |
| N-trifluoroacetyl-S-p-methylbenzyl-DL-cysteine | Carboxypeptidase A | N-trifluoroacetyl-S-p-methylbenzyl-L-cysteine | N-trifluoroacetyl-S-p-methylbenzyl-D-cysteine |
Diastereoisomeric Separation through Fractional Crystallization Methods
When a synthetic route produces a mixture of diastereomers, as is the case with the thiol addition to azlactones, fractional crystallization can be an effective method for their separation. Diastereomers have different physical properties, including solubility, which allows for their separation by crystallization from a suitable solvent.
In the synthesis of S-p-methylbenzyl-β-phenyl-cysteine, the erythro and threo diastereomers of the N-acetyl methyl ester derivative were successfully separated by fractional crystallization. lsu.edu This technique relies on the careful selection of a solvent or solvent system in which one diastereomer is significantly less soluble than the other. Through repeated crystallization steps, one diastereomer can be obtained in high purity. The relative configuration of the separated diastereomers can then be determined using analytical techniques such as X-ray crystallography. lsu.edu
Emerging Stereoselective Synthetic Pathways for S-Aryl Cysteine Derivatives
The synthesis of S-aryl cysteine derivatives with high stereochemical purity is of significant interest due to their application as intermediates in the development of pharmaceutically active compounds. The inherent chirality of these molecules necessitates synthetic strategies that can selectively produce the desired L-enantiomer to ensure therapeutic efficacy and minimize potential side effects associated with the incorrect stereoisomer. While traditional synthetic methods for S-aryl cysteines often result in racemic mixtures, several emerging pathways have demonstrated high levels of stereocontrol.
One prominent approach involves the stereoselective synthesis of S-aryl-L-cysteines with an enantiomeric excess greater than 96%, and in some cases, exceeding 99.5%. iris-biotech.de This can be achieved through processes that start with a chiral precursor, such as L-cystine. The reaction of L-cystine with a coupling agent followed by treatment with an aryl halide under controlled conditions can yield the desired S-aryl-L-cysteine. iris-biotech.de This method leverages the existing stereocenter of the starting material to direct the formation of the final product with the correct stereochemistry.
Another strategy focuses on the addition of a thiol to a prochiral substrate. For instance, the addition of p-methyltoluene-α-thiol to 4-benzylidene-2-methyloxazol-5-one can produce N-acetyl-S-p-methylbenzyl-β-phenyl-DL-cysteine methyl esters. rsc.org Although this particular example yields a racemic mixture of diastereomers, the erythro and threo forms can be separated by fractional crystallization. rsc.org Subsequent enzymatic resolution of these separated diastereomers can then be employed to isolate the desired enantiomer. rsc.org For example, using Carboxypeptidase A on the N-trifluoroacetyl derivatives allows for the selective hydrolysis of one enantiomer, leaving the other intact for separation. rsc.org
Furthermore, visible-light-mediated C–S cross-coupling reactions are gaining traction as a mild and efficient method for the synthesis of S-aryl cysteine derivatives. nih.gov These reactions, which can be performed in the absence of transition metal and photoredox catalysts, involve the formation of an electron-donor-acceptor (EDA) complex between a thiolate anion and an aryl halide. nih.gov Upon visible light irradiation, this complex undergoes an intermolecular charge transfer to generate thiyl and aryl radicals, which then couple to form the C–S bond. nih.gov While the stereoselectivity of these reactions is an active area of research, their mild conditions and broad substrate scope make them a promising avenue for the development of stereoselective variants.
Advanced Spectroscopic and Chromatographic Characterization in S P Methylbenzyl L Cysteine Research
X-ray Crystallography for Absolute and Relative Stereochemistry Assignment of Diastereoisomers
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline compounds, providing unequivocal proof of both relative and absolute stereochemistry. sci-hub.se For S-p-Methylbenzyl-L-cysteine, this technique can unambiguously confirm the spatial arrangement of atoms, including the configuration at the chiral carbon center. nih.gov
The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the precise position of each atom in the crystal lattice can be determined. ku.edu This reveals bond lengths, bond angles, and torsional angles with high precision.
To determine the absolute configuration (i.e., distinguishing the L-enantiomer from the D-enantiomer), anomalous dispersion is utilized. When heavy atoms (like sulfur in cysteine) are present, their interaction with the X-rays can be used to solve the phase problem in a way that distinguishes the true structure from its mirror image. nih.gov The resulting Flack parameter provides a reliable measure of the absolute configuration. In cases where this compound is derivatized to create additional chiral centers, or co-crystallized with another chiral molecule to form diastereomeric salts, X-ray crystallography can elucidate the relative stereochemistry of all chiral centers in the molecule. scielo.br
High-Performance Liquid Chromatography (HPLC) in Analysis and Purification of this compound and its Derivatives
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of this compound and its related substances. scispace.com It is essential for monitoring reaction progress, assessing final product purity, and for preparative purification.
Method Development and Validation for Quantitative Analysis in Research Matrices
Developing a robust HPLC method for the quantitative analysis of this compound involves a systematic optimization of chromatographic conditions. A typical method development process includes the selection of an appropriate stationary phase (column), mobile phase composition, and detector. insights.bio
For instance, a reversed-phase column, such as a C18, is often suitable. The mobile phase might consist of a buffered aqueous solution (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. innovareacademics.in The detector, commonly a UV detector, is set to a wavelength where the analyte exhibits strong absorbance, which for the p-methylbenzyl group would be around 220 nm. scispace.com
Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. chromatographyonline.com Validation demonstrates the method's performance characteristics, including:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: A proportional relationship between the detector response and the concentration of the analyte over a defined range.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. insights.bio
Table 1: Example of HPLC Method Validation Parameters for a Cysteine Derivative This table presents illustrative data based on published methods for similar compounds like S-Methyl-L-Cysteine and Methylseleno-L-Cysteine to demonstrate typical validation results. innovareacademics.inscispace.com
| Parameter | Specification | Result |
| Column | C18, 150 mm x 4.6 mm, 5µm | Conforms |
| Mobile Phase | Phosphate Buffer (pH 6.5): Acetonitrile (97:3) | Conforms |
| Flow Rate | 1.0 mL/min | Conforms |
| Detection | UV at 220 nm | Conforms |
| Retention Time | Approx. 2.3 min | 2.261 ± 0.0016 min innovareacademics.in |
| Linearity Range | 100-2000 µg/mL | Conforms |
| Correlation Coefficient (R²) | ≥ 0.999 | 0.9992 innovareacademics.in |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98-99% scispace.com |
| Precision (RSD%) | ≤ 2.0% | <1% scispace.com |
| LOD | Report Value | 29.51 µg/mL innovareacademics.in |
| LOQ | Report Value | 89.74 µg/mL innovareacademics.in |
Applications of Reversed-Phase and Ion-Exchange Chromatography
Reversed-Phase (RP) Chromatography: This is the most common HPLC mode used for this compound. In RP-HPLC, the stationary phase (e.g., C18-silica) is nonpolar, while the mobile phase is polar. innovareacademics.in Separation is driven by hydrophobic interactions between the analyte and the stationary phase. The p-methylbenzyl group gives the molecule significant nonpolar character, allowing it to be retained on the column and separated from more polar starting materials or impurities. Elution is typically achieved by increasing the concentration of an organic solvent (like acetonitrile) in the mobile phase. epo.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and thermally stable compounds, often at very low concentrations. nih.gov Since this compound is a non-volatile amino acid, direct analysis by GC-MS is not feasible. chemrxiv.org
Therefore, a crucial step of derivatization is required to increase its volatility. researchgate.net This typically involves converting the polar functional groups (amine and carboxylic acid) into less polar, more volatile esters or silyl (B83357) ethers. A common two-step derivatization protocol for amino acids involves:
Methoxyamination: To protect the carbonyl group and prevent the formation of multiple isomers.
Silylation: Using a reagent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the acidic protons of the amine and carboxyl groups into trimethylsilyl (B98337) (TMS) derivatives. mdpi.com
Once derivatized, the sample is injected into the gas chromatograph. The volatile derivative of this compound is separated from other components in the mixture as it travels through the GC column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. nih.gov The resulting mass spectrum is a unique fragmentation pattern, or "fingerprint," of the molecule. This fingerprint allows for highly specific identification by comparison to spectral libraries. The high sensitivity of MS makes this technique ideal for trace analysis and for metabolite profiling in complex biological matrices, where the goal is to identify and quantify a wide range of small molecules simultaneously. nih.gov
Raman Spectroscopy for Chemical Structure Determination of Cysteine Compounds
Raman spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure and composition of a sample by probing its vibrational modes. This method generates a unique spectral fingerprint for each molecule, enabling the identification and characterization of various chemical entities and their specific structural features. In the study of L-cysteine and its derivatives, such as this compound, Raman spectroscopy is invaluable for elucidating chemical structures, monitoring molecular interactions, and analyzing conformational states. rsc.orgrsc.org
Detailed research findings have established several key spectral regions and bands that serve as markers for the structural features of cysteine compounds. The combination of experimental data with theoretical calculations, such as Density Functional Theory (DFT), further enhances the precision of these structural assignments. acs.orgresearchgate.net
Key Vibrational Signatures in Cysteine Compounds:
The utility of Raman spectroscopy in the analysis of cysteine derivatives lies in its ability to identify specific functional groups and their local chemical environments. For a compound like this compound, where the thiol hydrogen is replaced by a p-methylbenzyl group, the Raman spectrum will exhibit characteristic changes compared to the parent L-cysteine molecule.
Sulfhydryl (S-H) and Disulfide (S-S) Modes: The most prominent Raman marker for a free cysteine is the intense and sharp stretching vibration of the sulfhydryl (S-H) group, which typically appears in the 2500–2600 cm⁻¹ range. spectroscopyonline.comnih.gov The exact position of this band is sensitive to hydrogen bonding interactions. rsc.orgnih.gov Conversely, the oxidation of two cysteine residues to form a disulfide bridge, as in L-cystine, is clearly identified by the disappearance of the S-H band and the emergence of a strong S-S stretching band between 500 cm⁻¹ and 550 cm⁻¹. spectroscopyonline.comresearchgate.net In this compound, the S-H band is absent due to the substitution on the sulfur atom.
Carbon-Sulfur (C-S) Stretching Modes: The C-S stretching vibrations, typically found in the 630–760 cm⁻¹ region, are particularly sensitive to the conformation of the amino acid's side chain. spectroscopyonline.com The frequencies of these modes can distinguish between different rotational isomers (rotamers), such as gauche and trans conformations of the C-C-S-S dihedral angle in disulfide bridges or the N-C-C-S grouping in cysteine derivatives. spectroscopyonline.comresearchgate.net For instance, in L-cysteine, C-S stretching modes have been identified around 660 cm⁻¹. rsc.org The analysis of this spectral region is crucial for determining the three-dimensional structure of the molecule.
Other Characteristic Vibrations: The Raman spectrum also provides information on other parts of the molecule. The CH-stretching region (2800-3100 cm⁻¹) contains signals from methyl and methylene (B1212753) groups. spectroscopyonline.comarxiv.org For this compound, additional peaks corresponding to the aromatic ring of the benzyl (B1604629) group would be expected, typically including a strong ring-breathing mode near 1000 cm⁻¹. researchgate.net Furthermore, vibrations associated with the amino acid backbone, such as those from the carboxyl (COO⁻) and amino (NH₃⁺) groups, provide further structural confirmation. researchgate.netresearchgate.net
Applications in Structural Elucidation:
Raman spectroscopy is effectively used to monitor structural changes resulting from molecular interactions. For example, studies on the adsorption of L-cysteine onto metal nanoparticles show significant spectral changes, such as the disappearance of the S-H stretching band, confirming that the molecule binds to the surface through the sulfur atom. researchgate.netscispace.com This principle is directly applicable to understanding how S-substituted cysteine derivatives like this compound might interact with various substrates.
By combining experimental Raman spectra with quantum mechanical calculations, researchers can assign vibrational modes with high confidence and determine the most stable molecular conformations in different environments. researchgate.netnih.gov This integrated approach allows for a detailed characterization of the structural and vibrational properties of complex cysteine derivatives.
Table 1: Characteristic Raman Bands for Structural Determination of Cysteine Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance / Compound Type |
|---|---|---|---|
| Sulfhydryl (S-H) | Stretching | 2500 - 2600 | Indicates free thiol group (e.g., L-cysteine). rsc.orgspectroscopyonline.comscispace.com |
| Disulfide (S-S) | Stretching | 500 - 550 | Indicates disulfide bridge (e.g., L-cystine). rsc.orgspectroscopyonline.comresearchgate.net |
| Carbon-Sulfur (C-S) | Stretching | 630 - 760 | Sensitive to side-chain conformation (e.g., L-cysteine, S-substituted derivatives). rsc.orgspectroscopyonline.com |
| S-H | Bending | ~941 | Confirms presence of free thiol group. rsc.org |
| Aromatic Ring | Ring Breathing | ~1000 | Indicates presence of an aromatic group (e.g., S-benzyl derivatives). researchgate.net |
| Carboxyl (COO⁻) | Stretching | ~1570 | Confirms deprotonated carboxyl group in zwitterionic form. researchgate.net |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| L-cysteine |
| L-cystine |
Enzymatic Transformations and Metabolic Pathways Involving S P Methylbenzyl L Cysteine
Cysteine S-Conjugate β-Lyase Activity and Substrate Specificity
Cysteine S-conjugate β-lyases (C-S lyases) are a group of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that play a significant role in the metabolism of cysteine S-conjugates. nih.govdrugbank.com These enzymes are not dedicated to a single substrate but rather exhibit broad specificity, acting on various S-substituted cysteine derivatives. creative-enzymes.com Their primary function involves the cleavage of the carbon-sulfur bond in these conjugates. mdpi.comuniprot.org
Mechanisms of Beta-Elimination and Reactive Sulfur-Containing Fragment Generation
The catalytic action of C-S lyase on a cysteine S-conjugate is a β-elimination reaction. nih.gov This process results in the formation of pyruvate, ammonia, and a thiol-containing fragment. nih.govdrugbank.comnih.gov The reaction proceeds through the formation of an aminoacrylate intermediate which then tautomerizes and hydrolyzes to yield the final products. nih.govnih.gov
The nature of the sulfur-containing fragment generated is of significant toxicological interest. If the resulting thiol is stable, it can be further metabolized through pathways like S-methylation or S-glucuronidation, leading to detoxification and excretion. nih.govresearchgate.net However, if the sulfur-containing fragment is chemically reactive, the β-lyase-mediated reaction becomes a bioactivation step, leading to potential toxicity. drugbank.comnih.gov This is particularly relevant for cysteine S-conjugates derived from halogenated alkenes, which can be converted to reactive thioacylating fragments that can damage cellular components, especially in the kidneys. drugbank.com
Identification and Role of Mammalian PLP-Dependent Enzymes in Lyase Activity
Several mammalian PLP-dependent enzymes, primarily involved in standard amino acid metabolism, have been identified to possess C-S lyase activity as a secondary function. nih.govembopress.org This catalytic promiscuity is a known feature of PLP-dependent enzymes, stemming from their versatile catalytic mechanism. embopress.orgbeilstein-institut.de
Among the identified enzymes are kynureninase and glutamine transaminase K (GTK), which is also known as kynurenine (B1673888) aminotransferase I (KAT I). nih.gov These enzymes, found in the liver and kidneys, can catalyze the β-elimination of various cysteine S-conjugates. nih.gov The ability of these enzymes to act on a broad range of substrates underscores their importance in the metabolism of diverse xenobiotics. creative-enzymes.com
Table 1: Mammalian PLP-Dependent Enzymes with Cysteine S-Conjugate β-Lyase Activity
| Enzyme | Primary Function | Tissue Distribution |
|---|---|---|
| Kynureninase | Tryptophan metabolism | Liver |
| Glutamine Transaminase K (GTK/KAT I) | Amino acid metabolism | Kidney, Liver |
| Cystathionine γ-lyase | Methionine and Cysteine metabolism | Liver |
This table provides examples of mammalian enzymes with known C-S lyase activity.
Glutathione (B108866) Conjugation and Mercapturic Acid Pathway Investigations
The mercapturic acid pathway is a major detoxification route for a wide array of electrophilic compounds, both of xenobiotic and endogenous origin. nih.govresearchgate.nettandfonline.com This pathway transforms lipophilic compounds into more water-soluble derivatives that can be readily excreted. nih.gov
The initial step in this pathway is the conjugation of the electrophilic compound with glutathione (GSH), a reaction that can occur spontaneously but is typically catalyzed by glutathione S-transferases (GSTs). nih.govmdpi.com The resulting glutathione S-conjugate is then sequentially metabolized by γ-glutamyltransferase and dipeptidases to form the corresponding cysteine S-conjugate. nih.govtandfonline.com This cysteine S-conjugate, which includes compounds like S-p-Methylbenzyl-L-cysteine, is a critical intermediate. It can either proceed through the final step of the mercapturic acid pathway or be diverted to the C-S lyase pathway. nih.gov
Formation of N-Acetyl-S-(benzyl)-L-cysteine and Related Mercapturic Acids as Metabolic Products
The final step in the mercapturic acid pathway is the N-acetylation of the cysteine S-conjugate to form a mercapturic acid (N-acetyl-L-cysteine S-conjugate). nih.govtandfonline.com This reaction is catalyzed by cysteine S-conjugate N-acetyltransferase. nih.govtandfonline.com In the context of toluene (B28343) metabolism, for instance, N-acetyl-S-(benzyl)-L-cysteine (also known as benzylmercapturic acid) is a known metabolic product found in urine. biosynth.comscbt.comresearchgate.net The formation of such mercapturic acids is a hallmark of exposure to the parent xenobiotic and serves as a biomarker. nih.govresearchgate.net
Detoxication and Bioactivation Mechanisms within the Mercapturate Pathway
While the primary role of the mercapturic acid pathway is detoxification, it can also lead to bioactivation. nih.govresearchgate.net The formation of the cysteine S-conjugate is the metabolic branch point that determines the ultimate fate of the xenobiotic. researchgate.net
Detoxification: The conversion of the cysteine S-conjugate to its N-acetylated form (mercapturic acid) generally results in a less toxic, water-soluble compound that is efficiently eliminated from the body, primarily through urine. tandfonline.comresearchgate.net
Bioactivation: Conversely, if the cysteine S-conjugate is a substrate for C-S lyase, the pathway can lead to the generation of reactive and toxic metabolites. researchgate.netresearchgate.net This bioactivation is a significant concern for certain classes of compounds, such as halogenated alkenes, where the resulting thiol is highly reactive and can cause cellular damage. nih.govresearchgate.net Therefore, the balance between N-acetylation and β-elimination is a critical determinant of the toxicological outcome for a given cysteine S-conjugate.
Biotransformation Studies with Microbial Enzymes Exhibiting Enantioselectivity
Microbial enzymes, particularly C-S lyases from various microorganisms, have been investigated for their ability to transform S-substituted cysteine derivatives. mdpi.comd-nb.info These enzymes are of interest for their potential applications in flavor generation in food products, as they can release volatile thiols from non-volatile cysteine conjugates. mdpi.comd-nb.info
Studies have shown that microbial C-S lyases can exhibit enantioselectivity, preferentially acting on one enantiomer of a chiral substrate. For example, research on the generation of 8-mercapto-p-menthan-3-one from its cysteine conjugate using an extract from Eubacterium limosum highlighted the potential for stereochemical considerations in these enzyme-catalyzed reactions. d-nb.info This enantioselectivity is a valuable characteristic for biocatalysis, enabling the synthesis of specific stereoisomers of flavor compounds and other fine chemicals. Further research into the enantioselective properties of microbial enzymes in the biotransformation of compounds like this compound could reveal novel biocatalytic applications.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyridoxal 5'-phosphate (PLP) |
| Pyruvate |
| Ammonia |
| Kynureninase |
| Glutamine transaminase K (GTK) |
| Kynurenine aminotransferase I (KAT I) |
| Glutathione (GSH) |
| N-Acetyl-S-(benzyl)-L-cysteine |
| Benzylmercapturic acid |
| 8-mercapto-p-menthan-3-one |
Structure Activity Relationship Sar and Molecular Interactions of S P Methylbenzyl L Cysteine Derivatives
Conformational Analysis and Molecular Mechanics Calculations of S-p-Methylbenzyl-L-cysteine and its Derivatives
The three-dimensional shape, or conformation, of this compound and its related molecules is crucial to their function. Scientists use a combination of experimental techniques and computational methods to understand these structures.
Detailed conformational analysis of amino acid derivatives, including those of L-cysteine, has been performed using methods like 1H NMR spectroscopy and electronic structure calculations. beilstein-journals.org These studies help determine the most stable arrangements of the atoms in a molecule, both in isolation and in different solvents. beilstein-journals.org For instance, the conformational preferences of esterified and N-acetylated derivatives of L-methionine and L-cysteine have been investigated to understand the influence of solvent effects and the contributions of hyperconjugative and steric effects on their stability. beilstein-journals.org
Molecular mechanics calculations are a key computational tool used to predict the conformation of molecules like S-p-methylbenzyl-β-phenylcysteine. rsc.org These calculations, often combined with experimental data from X-ray crystallography, provide a detailed picture of the molecule's three-dimensional structure. rsc.org This information is fundamental for understanding how these molecules interact with biological targets.
Impact of Side Chain Modifications on Biological and Chemical Activity
Altering the side chain of this compound can significantly change its biological and chemical properties. The unique chemical properties of the cysteine thiol group, which can be a nucleophile and is easily oxidized, make it a target for such modifications. rsc.orgu-szeged.hu
Modifications to the side chains of peptides and amino acids are a powerful strategy to alter their physicochemical and pharmacokinetic properties, including lipophilicity, stability against protein breakdown, and bioavailability. researchgate.net For example, the incorporation of N-methyl amino acid residues can have a strong impact on oral bioavailability. researchgate.net However, modifications can sometimes lead to a loss of desired activity, highlighting the complex relationship between structure and function. researchgate.net
The reactivity of the cysteine side chain makes it prone to side reactions like alkylation and oxidation, which necessitates the use of protecting groups during peptide synthesis. rsc.orgpeptide.com The choice of protecting group, such as the 4-methylbenzyl (4-MeBzl) group, is critical and can influence the outcomes of chemical reactions. peptide.comresearchgate.net For instance, the deprotection of S-4-methylbenzyl-cysteine is dependent on the acidity and the scavengers used. researchgate.net
Probing Receptor Topologies with this compound Analogs
Analogs of this compound are valuable tools for exploring the shape and properties of biological receptors. By systematically modifying the structure of the molecule and observing how these changes affect its binding to a receptor, scientists can map out the receptor's binding site.
A notable example is the use of S-p-methylbenzyl-β-phenylcysteine to probe receptor topologies. rsc.org The conformational details of such unique amino acids, determined through X-ray data and molecular mechanics calculations, provide insights into their interactions with receptor sites. rsc.org
Investigation of Interactions with Opiate Receptor Sites
Derivatives of this compound have been specifically used to investigate the binding sites of opiate receptors. rsc.org The principle of stereospecificity is fundamental in understanding these interactions, where the three-dimensional arrangement of the molecule dictates its ability to bind to the receptor. frontiersin.org
Opioid and adrenergic receptors share common features, and there is evidence of functional interactions between them. mdpi.commdpi.com These interactions can be influenced by the presence of cysteine residues in the extracellular loops of the receptors. mdpi.com Studies have shown that opioid compounds can bind to glutathione (B108866) and glutathione-like peptides derived from the extracellular loop regions of various receptors, including the mu opioid receptor. mdpi.com This suggests that this compound analogs could potentially modulate the activity of these receptors.
Investigating Potential as Enzyme Inhibitors or Substrates in Biochemical Pathways
This compound and its derivatives have been studied for their ability to interact with enzymes, either as inhibitors that block enzyme activity or as substrates that are acted upon by the enzyme.
The compound has been shown to inhibit enzymes such as papain and cathepsins. smolecule.com Cathepsin B, a lysosomal cysteine protease, is a target for inhibitors due to its role in various diseases. nih.gov Computational methods like molecular docking and binding affinity calculations are used to predict and analyze the inhibitory activity of compounds against such enzymes. nih.gov
Inhibition of Bacterial Cysteine Biosynthesis Enzymes
The cysteine biosynthesis pathway in bacteria is a promising target for the development of new antibacterial drugs, as mammals lack this pathway. nih.govresearchgate.net Inhibiting this pathway can interfere with a pathogen's ability to combat oxidative stress and establish infection. nih.gov
Enzymes like serine acetyltransferase (CysE) and O-acetylserine sulfhydrylase (OASS) are key players in this pathway. nih.govnih.gov L-cysteine itself is a potent inhibitor of bacterial CysE enzymes. nih.gov The development of inhibitors targeting these enzymes is an active area of research, with the goal of creating antibiotic adjuvants that can enhance the efficacy of existing antibiotics. researchgate.netnih.gov
| Compound/Derivative | Enzyme/Receptor Target | Observed Effect/Potential Application |
| This compound | Papain, Cathepsins | Inhibition of enzyme activity smolecule.com |
| S-p-methylbenzyl-β-phenylcysteine | Opiate Receptors | Probing receptor topology rsc.org |
| This compound Analogs | Bacterial Cysteine Biosynthesis Enzymes (e.g., CysE, OASS) | Inhibition of bacterial growth, potential antibiotic adjuvant nih.govresearchgate.netnih.gov |
Applications in Peptide and Protein Chemistry Research
S-p-Methylbenzyl Protection in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids into a desired peptide sequence while the growing chain is anchored to an insoluble resin support. ucl.ac.uk The reactive nature of many amino acid side chains necessitates the use of protecting groups to prevent unwanted reactions during synthesis. peptide.com For cysteine, with its highly reactive thiol group, effective protection is critical to avoid side reactions like oxidation and alkylation. rsc.org The S-p-methylbenzyl (Meb) group is a well-established protecting group for the thiol side chain of cysteine in SPPS. peptide.com
During the repetitive cycles of deprotection and coupling in SPPS, the unprotected thiol group of cysteine can participate in several deleterious side reactions. The S-p-methylbenzyl protecting group effectively masks the nucleophilic character of the cysteine thiol, thereby preventing these unwanted reactions and ensuring the integrity of the growing peptide chain.
A significant challenge in the synthesis of cysteine-containing peptides is the potential for S-alkylation, an issue that can arise during the final cleavage of the peptide from the resin support. nih.gov For instance, in Fmoc-based SPPS using Wang resin, the cleavage cocktail can generate reactive species that lead to the alkylation of the cysteine sulfhydryl group. nih.govresearchgate.net The S-p-methylbenzyl group provides robust protection against such modifications throughout the peptide elongation process.
Furthermore, the presence of unprotected cysteine residues can lead to racemization at the α-carbon, particularly for C-terminal cysteine residues. rsc.org The steric hindrance and electronic properties of the p-methylbenzyl group help to minimize this side reaction. Another potential side reaction involves the elimination of the protected sulfhydryl group to form a dehydroalanine (B155165) residue, which can then react with piperidine (B6355638) (used for Fmoc group removal) to form a piperidinyl-alanine adduct. peptide.com The stability of the S-p-methylbenzyl group under the basic conditions of Fmoc removal helps to suppress this pathway. peptide.com
Table 1: Common Side Reactions in SPPS Involving Cysteine and the Role of S-p-Methylbenzyl Protection
| Side Reaction | Description | Prevention by S-p-Methylbenzyl Group |
|---|---|---|
| Oxidation | Dimerization of two cysteine residues to form a disulfide bond, or oxidation to sulfenic, sulfinic, or sulfonic acids. | The thioether linkage of the S-p-methylbenzyl group is stable to the oxidizing conditions that can affect a free thiol. |
| S-Alkylation | Reaction of the nucleophilic thiol with electrophilic species, such as carbocations generated during cleavage from the resin. nih.govpeptide.com | The protecting group physically blocks the thiol from reacting with alkylating agents. nih.gov |
| Racemization | Loss of stereochemical integrity at the α-carbon of the cysteine residue, particularly when it is at the C-terminus. rsc.org | The bulky nature of the protecting group can sterically hinder the abstraction of the α-proton, thus reducing the rate of racemization. |
| Piperidinyl-alanine Adduct Formation | Elimination of the protected thiol to form dehydroalanine, followed by Michael addition of piperidine. peptide.com | The stability of the S-p-methylbenzyl group under basic conditions minimizes the initial elimination step. peptide.com |
The S-p-methylbenzyl group is classified as a benzyl-type protecting group and is typically removed under strong acidic conditions, such as with liquid hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.comresearchgate.net This stability to moderately acidic and basic conditions allows for its use in orthogonal protection schemes, where different protecting groups can be removed selectively without affecting others. ucl.ac.ukpeptide.com
In the context of complex peptide synthesis, particularly those containing multiple disulfide bonds, the ability to selectively deprotect cysteine residues is paramount for ensuring the correct disulfide connectivity. ucl.ac.uk The S-p-methylbenzyl group is orthogonal to several other cysteine protecting groups, such as acetamidomethyl (Acm), trityl (Trt), and tert-butyl (tBu). ucl.ac.uk This orthogonality enables the synthesis of peptides with multiple, regioselectively formed disulfide bridges. For example, a combination of S-p-methylbenzyl and S-tert-butyl protection has been utilized in the one-pot, regioselective formation of the two disulfide bonds in α-conotoxin SI. sigmaaldrich.com
The deprotection of the S-p-methylbenzyl group is often performed in the final step of the synthesis, concurrently with the cleavage of the peptide from the resin. google.com The choice of scavengers in the cleavage cocktail is critical to prevent side reactions. For instance, a combination of p-cresol (B1678582) and p-thiocresol in the HF cleavage mixture has been shown to provide nearly quantitative recovery of the cysteine thiol. researchgate.net
Table 2: Deprotection Conditions for S-p-Methylbenzyl-L-cysteine and Orthogonal Protecting Groups
| Protecting Group | Typical Deprotection Reagent(s) | Orthogonality to S-p-Methylbenzyl |
|---|---|---|
| S-p-Methylbenzyl (Meb/4-MeBzl) | HF, TFMSA peptide.comresearchgate.net | - |
| Acetamidomethyl (Acm) | Iodine, Mercury(II) acetate (B1210297) peptide.com | Yes |
| Trityl (Trt) | Trifluoroacetic acid (TFA), Iodine peptide.compeptide.com | Yes |
| tert-Butyl (tBu) | TFMSA, Mercury(II) acetate, TFA/DMSO/anisole peptide.comsigmaaldrich.com | Yes |
| 9-fluorenylmethyl (Fm) | Piperidine peptide.compeptide.com | Yes |
Role as a Building Block for Structurally Constrained Peptides and Peptidomimetics
The incorporation of this compound can be a strategic choice in the design of structurally constrained peptides and peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of peptides but have modified chemical structures to improve properties like stability and biological activity. wikipedia.org
By introducing the S-p-methylbenzyl group, chemists can influence the conformational properties of a peptide. The bulky and hydrophobic nature of the p-methylbenzyl group can restrict the rotational freedom of the cysteine side chain, thereby inducing a specific local conformation. This can be particularly useful in the design of peptides that need to adopt a defined three-dimensional structure to interact with a biological target. u-szeged.hu
Furthermore, this compound serves as a precursor for the synthesis of more complex, unnatural amino acids that can be incorporated into peptidomimetics. researchgate.net For instance, the S-p-methylbenzyl thioether can be a starting point for creating macrocyclic peptides, where the side chain is used to form a covalent linkage with another part of the peptide backbone or another side chain. google.com These cyclic structures often exhibit enhanced stability against proteolytic degradation and can have improved binding affinities for their targets. ucd.ie
Development of this compound Containing Bioconjugates
Bioconjugation is the process of covalently linking molecules to biomolecules such as proteins or peptides. Cysteine is a prime target for bioconjugation due to the unique nucleophilicity of its thiol group. rsc.org While the S-p-methylbenzyl group is primarily a protecting group, its presence in a synthetic peptide offers a latent thiol functionality that can be unmasked for subsequent conjugation reactions.
After the synthesis and purification of a peptide containing this compound, the protecting group can be removed to reveal the free thiol. This thiol can then be selectively targeted by various electrophilic reagents to attach other molecules, such as fluorescent dyes, imaging agents, or therapeutic payloads. rsc.org This late-stage functionalization is a powerful strategy for creating complex bioconjugates. nih.gov The robust nature of the S-p-methylbenzyl protecting group ensures that the cysteine residue remains masked until it is intentionally deprotected for the conjugation step, preventing premature or non-specific reactions.
Biological and Biomedical Research Implications of S P Methylbenzyl L Cysteine Derivatives
Investigations into Antiviral and Antifungal Activities of Cysteine Derivatives
While direct studies on S-p-Methylbenzyl-L-cysteine are specific, broader research into its parent molecule, S-benzyl-L-cysteine, and other cysteine derivatives provides significant insights into their antimicrobial potential.
A notable study focused on the synthesis of conjugates of glycyrrhizic acid (GA) with S-benzyl-L-cysteine. researchgate.netnih.gov One such conjugate demonstrated superior activity in inhibiting the replication of HIV-1 when compared to GA alone. researchgate.netnih.gov This derivative was found to be significantly less toxic to host cells than the conventional antiviral drug, azidothymidine. researchgate.netnih.gov The action of this S-benzyl-L-cysteine derivative against HIV was confirmed by its ability to inhibit the accumulation of a specific viral protein in cell cultures. nih.gov Further research has highlighted that introducing cysteine or other amino acids into the structure of GA can enhance its activity against influenza viruses. mdpi.com
In the realm of antifungal research, various cysteine derivatives have shown promise. Studies have investigated the in vitro antifungal activity of L-cysteine and its derivatives, such as L-cysteine-methyl-ester, N-acetyl-cysteine, and N-isobutyryl-L-cysteine, against a wide array of fungi, including multiple species from the Zygomycetes class. nih.gov These compounds were found to strongly inhibit both the germination of spores and the growth of hyphae, with some causing a complete blockage of fungal growth at certain concentrations. nih.gov For instance, N-acetyl-L-cysteine induced significant structural changes in the hyphae of sensitive fungal species. nih.gov
Further studies have explored the efficacy of cysteine derivatives against clinically relevant Scedosporium species, which are often resistant to conventional antifungal drugs. graphyonline.com Among the tested compounds, L-cysteine-methyl ester hydrochloride was identified as the most effective. researchgate.net The research underscores the potential of cysteine derivatives as standalone antifungal agents or as part of combination therapies. graphyonline.comresearchgate.net Other research has designed and synthesized a series of thiazolidine-4-carboxylic acids based on the cysteine structure, which have demonstrated broad-spectrum fungicidal activities against various phytopathogenic fungi. mdpi.comnih.gov
Table 1: Antiviral and Antifungal Activity of Selected Cysteine Derivatives
| Compound/Derivative | Target Organism | Observed Effect | Source |
|---|---|---|---|
| Glycyrrhizic acid-S-benzyl-L-cysteine conjugate | HIV-1 | Inhibited accumulation of viral protein p24. | researchgate.net, nih.gov |
| N-acetyl-cysteine | Zygomycetes fungi | Induced dramatic modifications in hyphae structure. | nih.gov |
| L-cysteine-methyl ester hydrochloride | Scedosporium species | Showed the most effective antifungal activity among tested derivatives. | researchgate.net |
| Thiazolidine-4-carboxylic acid derivatives | Tobacco Mosaic Virus (TMV) & Phytopathogenic fungi | Exhibited significant antiviral and broad-spectrum antifungal activities. | mdpi.com, nih.gov |
Studies on Immunotropic and Anti-inflammatory Potentials
The immunomodulatory and anti-inflammatory properties of cysteine derivatives are an active area of research. These compounds have the potential to influence the immune system's response to various stimuli.
Studies have been conducted to synthesize new L-cysteine derivatives with the aim of finding compounds with immunotropic and anti-inflammatory activity. nih.govnih.gov Some of these synthetic derivatives have shown excellent immunosuppressive effects in preclinical models. google.com For example, S-1-propenylcysteine, a derivative found in aged garlic extract, was shown to inhibit the production of the pro-inflammatory cytokine IL-6 by inducing the degradation of the adaptor protein MyD88, a key component in inflammatory signaling pathways. genscript.com
Other research has focused on isoprenylcysteine (IPC) analogs, which are recognized as a potential new class of topical anti-inflammatories. mdpi.comresearchgate.net One novel IPC analog, N-Succinyl-S-farnesyl-L-cysteine (SFC), has been shown to inhibit pro-inflammatory cytokine release induced by various triggers, including UVB radiation and bacteria. mdpi.comresearchgate.net Similarly, cysteine metabolites of the green tea polyphenol, (-)-epigallocatechin-3-gallate (EGCG), have demonstrated significant anti-inflammatory activity by reducing aberrant arachidonic acid release and nitric oxide production in macrophage cell line models. nih.gov
The compound cysteamine, which is structurally related to cysteine, has also been investigated for its immunomodulatory effects. It has been shown to possess anti-inflammatory properties and can modulate the immune response specific to SARS-CoV-2 in vitro. nih.gov Cysteamine demonstrated a potent immunomodulatory activity by significantly reducing the IFN-γ viral-specific response in blood samples from COVID-19 patients. nih.gov
Table 2: Immunomodulatory and Anti-inflammatory Effects of Cysteine Derivatives
| Compound/Derivative | Model/System | Observed Effect | Source |
|---|---|---|---|
| S-1-propenylcysteine | Cell culture | Inhibited IL-6 production by inducing MyD88 degradation. | genscript.com |
| N-Succinyl-S-farnesyl-L-cysteine (SFC) | Cell culture (Keratinocytes, Endothelial cells) | Inhibited pro-inflammatory cytokine release from various stressors. | mdpi.com, researchgate.net |
| EGCG-cysteine conjugates | Macrophage cell line (RAW264.7) | Reduced arachidonic acid release and nitric oxide production. | nih.gov |
| Cysteamine | Blood samples from COVID-19 patients | Reduced IFN-γ response to SARS-CoV-2 antigens. | nih.gov |
Research in Relation to Oxidative Stress and Redox Homeostasis, in the Context of Cysteine Metabolism
Cysteine is a cornerstone of cellular redox homeostasis due to its sulfur-containing nature and its role as a precursor to the major antioxidant, glutathione (B108866) (GSH). nih.govnih.gov The availability of cysteine is often the rate-limiting step for the synthesis of GSH, which is crucial for neutralizing oxidative damage. nih.govwiley.com Disruption of cysteine metabolism can lead to "cysteine stress," which has been implicated in several neurodegenerative disorders. nih.gov
The sulfur atom in cysteine allows it to participate in a wide variety of redox reactions, making it and its metabolites vital in protecting cells from damage caused by reactive oxygen species (ROS). nih.govwiley.com S-methyl-L-cysteine, a sulfur-containing amino acid found in garlic, has shown potential antioxidant activity, suggesting it could help prevent or reduce the development of high fructose-induced oxidative stress and inflammation. nih.gov
In tumor biology, cysteine metabolism is critical for maintaining redox balance, which helps cancer cells proliferate and resist treatment. ingentaconnect.combenthamdirect.com The demand for cysteine is high in rapidly dividing cancer cells, not only for protein synthesis but also to produce GSH, which protects them from oxidative stress. nih.gov
The study of cysteine analogs is also revealing ways to modulate oxidative stress. Research on compounds like N-acetyl-cysteine and N,N′-diacetyl-L-cystine dimethylester has shown they can influence the intracellular glutathione pool, indicating a direct link to the regulation of oxidative stress. researchgate.net The overarching theme of this research is that maintaining cysteine balance is central to cellular health, and its dysregulation is a key factor in various pathological states. nih.govnih.gov
Metabolic Interventions and Nutrient Deprivation Studies using L-Cysteine as a Model
L-cysteine, as a semi-essential amino acid, has become a valuable model for studying cellular responses to nutrient deprivation, particularly in the context of cancer research. researchgate.netnih.gov Under conditions of high demand, such as rapid cell proliferation, cysteine can become essential. nih.gov
Studies have shown that depriving glioma cells of cysteine and its oxidized form, cystine, halts their growth and reduces viability. biorxiv.org This deprivation leads to a significant reduction in GSH levels, making the cancer cells highly sensitive to oxidative stress. biorxiv.org Furthermore, cysteine deprivation can inhibit protein synthesis by activating stress response pathways. nih.govbiorxiv.org
Research using a mouse model with impaired endogenous cysteine synthesis demonstrated that cysteine deprivation leads to substantial and rapid weight loss. nih.gov This was accompanied by increased energy expenditure and the "browning" of adipose tissue, a process where fat cells are induced to burn energy and produce heat. nih.govbioengineer.org These findings suggest that targeting cysteine metabolism could be a strategy for managing obesity and related metabolic diseases. nih.govbioengineer.org
Metabolomic analyses following cysteine deprivation reveal significant changes in pathways directly involving cysteine, as well as related routes like the tricarboxylic acid (TCA) cycle. biorxiv.org Cells respond to this nutrient stress by inducing the integrated stress response pathway. physiology.org These studies highlight the profound dependence of certain cell types, especially cancer cells, on an external supply of cysteine and underscore the potential of using cysteine deprivation as a therapeutic strategy. nih.govbiorxiv.org
Emerging Research Areas and Future Perspectives
Advanced Computational Modeling for Mechanism Prediction and Drug Design
The application of sophisticated computational methods is revolutionizing the study of molecules like S-p-Methylbenzyl-L-cysteine, enabling researchers to predict its biological interactions and guide the design of new, more effective drugs.
Mechanism Prediction: In silico techniques such as molecular docking are instrumental in predicting how this compound might interact with biological targets. nih.govrsc.org These models can simulate the binding of the compound to the active sites of enzymes or receptors, providing insights into its potential mechanism of action. For instance, computational analyses can help identify key amino acid residues, like cysteine, histidine, or glutamine, that may form crucial interactions with this compound within a protein's binding pocket. nih.gov This predictive power accelerates the initial stages of drug discovery by prioritizing compounds and their likely targets.
Drug Design: Beyond prediction, computational modeling is a cornerstone of rational drug design. By understanding the structure-activity relationships of this compound, scientists can design novel analogs with improved properties. mdpi.com For example, in silico tools can assess the "drug-likeness" of designed molecules by evaluating parameters such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors, ensuring they possess favorable pharmacokinetic profiles. mdpi.com This computational pre-screening reduces the number of compounds that need to be synthesized and tested in the lab, saving time and resources.
Development of Novel Synthetic Routes for this compound Analogs with Enhanced Specificity
The synthesis of this compound analogs with tailored properties is a key area of ongoing research, aiming to enhance their specificity and efficacy for various applications.
Functionalization Strategies: Modern synthetic chemistry offers a plethora of methods for the site-selective functionalization of cysteine-containing molecules. nih.gov These techniques allow for the precise modification of the this compound scaffold to introduce new chemical groups. Such modifications can fine-tune the compound's biological activity, solubility, and metabolic stability. One-pot desulfurative functionalization using pyridinium (B92312) salts is an example of a practical strategy for the late-stage derivatization of cysteine-containing peptides, which could be adapted for this compound. rsc.org
Protecting Group Chemistry: The synthesis of complex peptides and their analogs heavily relies on the use of protecting groups to shield reactive functional groups during chemical transformations. rsc.org The development of novel and orthogonal protecting groups for the thiol group of cysteine is crucial for the regioselective synthesis of sophisticated analogs of this compound. rsc.org These advancements enable the construction of molecules with multiple functional domains, each introduced with high precision.
Integration with 'Omics' Technologies for Comprehensive Metabolic Profiling
To fully understand the biological fate and effects of this compound, researchers are increasingly turning to 'omics' technologies, particularly metabolomics, for a comprehensive view of its metabolic profile.
Metabolic Profiling with Mass Spectrometry: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for identifying and quantifying metabolites in biological samples. nih.govjsbms.jpmdpi.comnist.gov By exposing cells or organisms to this compound and analyzing the resulting changes in the metabolome, scientists can identify its breakdown products and downstream metabolic effects. nih.govmdpi.com For example, LC-MS-based methods can be used for the global profiling of mercapturic acids, which are N-acetyl-L-cysteine S-conjugates that represent a common pathway for the excretion of xenobiotics. nih.gov
Stable Isotope Labeling: The use of stable isotope-labeled versions of this compound can greatly aid in tracing its metabolic fate. By introducing a "heavy" isotope, such as ¹³C or ¹⁵N, into the molecule, researchers can readily distinguish it and its metabolites from the background of naturally occurring compounds in a biological system using mass spectrometry. nih.gov This approach provides unambiguous evidence of the metabolic transformations the compound undergoes.
Exploration of this compound and its Derivatives in Targeted Drug Discovery Platforms
The unique chemical properties of the cysteine scaffold make this compound and its derivatives attractive candidates for use in targeted drug discovery platforms, particularly in the development of covalent inhibitors.
Covalent Inhibitors: Covalent inhibitors form a stable, covalent bond with their target protein, often leading to prolonged and potent inhibition. mdpi.comwuxiapptec.com The thiol group of cysteine is a highly reactive nucleophile, making it an ideal target for electrophilic "warheads" incorporated into drug molecules. mdpi.com this compound derivatives can be designed to act as such covalent inhibitors, targeting specific cysteine residues in enzymes implicated in disease. rsc.org The development of reversible covalent inhibitors is also an area of growing interest, offering a balance between potency and safety. nih.gov
Scaffold-Based Drug Discovery: The core structure of this compound can serve as a molecular scaffold upon which to build new therapeutic agents. nih.govchemisgroup.us In scaffold hopping, medicinal chemists replace a core structure of a known drug with a novel one, like a derivative of this compound, while retaining the key pharmacophoric features. niper.gov.in This strategy can lead to the discovery of new drugs with improved properties, such as enhanced selectivity or a more favorable side-effect profile.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing S-p-Methylbenzyl-L-cysteine, and how should data interpretation be approached?
- Methodological Answer : Use nuclear magnetic resonance (NMR) to analyze proton environments (e.g., δ 1.62 ppm for methyl groups and δ 5.67 ppm for propenyl protons) . Infrared spectroscopy (IR) can confirm functional groups (e.g., NH₃⁺ at 2100 cm⁻¹ and COO⁻ at 1580 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation (e.g., m/z 161 for M⁺). Cross-reference spectral data with databases like NIST Chemistry WebBook for accuracy .
Q. What synthetic routes are commonly employed for this compound, and what are their critical parameters?
- Methodological Answer : Alkylation of L-cysteine derivatives using tert-butoxide in dimethyl sulfoxide (DMSO) is a standard method. Key parameters include reaction temperature (optimized at 25–30°C), stoichiometric control of the alkylating agent, and inert atmosphere to prevent oxidation. Monitor reaction progress via thin-layer chromatography (TLC) and confirm product purity via melting point analysis (e.g., 179–180°C decomposition) .
Q. How should researchers design experiments to assess the stability of this compound under physiological conditions?
- Methodological Answer : Conduct kinetic studies under varying pH (e.g., 1.2 for gastric fluid, 7.4 for blood), temperature (37°C), and ionic strength. Use high-performance liquid chromatography (HPLC) to quantify degradation products. Include control experiments with antioxidants (e.g., ascorbic acid) to evaluate oxidative stability .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound across studies be systematically resolved?
- Methodological Answer : Perform a meta-analysis to integrate data from multiple studies. Assess variables such as cell line specificity, dosage ranges, and assay methodologies. Use funnel plots to detect publication bias and subgroup analysis to identify confounding factors (e.g., solvent effects in in vitro assays) .
Q. What strategies optimize the enantiomeric purity of this compound during synthesis?
- Methodological Answer : Employ chiral stationary phases (e.g., cellulose-based columns) for HPLC purification. Optimize reaction conditions using chiral catalysts (e.g., L-proline derivatives) and monitor enantiomeric excess via polarimetry or circular dichroism (CD) spectroscopy. Validate purity with X-ray crystallography if feasible .
Q. What computational approaches predict the reactivity of this compound in biological systems?
- Methodological Answer : Use density functional theory (DFT) to model sulfur-centered nucleophilic reactions. Molecular docking studies can predict binding affinities to target proteins (e.g., glutathione S-transferase). Validate predictions with kinetic assays measuring thiol-disulfide exchange rates .
Q. How should researchers address irreproducible synthesis outcomes for this compound?
- Methodological Answer : Standardize reagent purity (≥99%), solvent drying protocols, and reaction vessel inertness. Document all parameters (e.g., stirring speed, cooling rates) meticulously. Cross-validate results using alternative characterization methods (e.g., comparing NMR and MS data) .
Data Analysis & Reporting
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal curve fitting) to calculate EC₅₀ values. Use ANOVA to compare treatment groups and Tukey’s post-hoc test for pairwise comparisons. Report confidence intervals and effect sizes to enhance reproducibility .
Q. How can researchers ensure compliance with reporting standards for this compound studies?
- Methodological Answer : Follow Beilstein Journal guidelines: structure papers with clear experimental sections (detailing reagents, instrumentation, and protocols) and validate claims with raw data (e.g., chromatograms, spectral peaks). Use IUPAC nomenclature and cite primary literature for synthesis routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
